D-galacturonic acid is a major component of pectin, a complex polysaccharide that plays a crucial role in plant cell wall structure and function. Researchers are studying the role of D-galacturonic acid in plant growth, development, and stress response [].
D-galacturonic acid is involved in the gelation process of fruits and vegetables. It is being studied for its potential use as a natural gelling agent in food products [].
D-galacturonic acid is a substrate for various microorganisms in the environment. Researchers are studying its role in biodegradation and nutrient cycling [].
Some studies suggest that D-galacturonic acid may have potential health benefits, such as anti-inflammatory and antioxidant properties. However, more research is needed to confirm these findings and understand the underlying mechanisms [].
Sodium (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, commonly referred to as galacturonic acid, is a naturally occurring organic compound belonging to the class of glucuronic acid derivatives. It is characterized by its molecular formula and an average molecular weight of approximately 194.14 g/mol. This compound plays a significant role in various biological processes and is widely found in nature, particularly within the cell walls of plants, where it contributes to the structural integrity of pectin.
The structure of galacturonic acid features several hydroxyl groups and a carboxylic acid group, which are critical for its reactivity and biological functions. The compound exists predominantly in its sodium salt form in biological systems, enhancing its solubility and bioavailability.
These reactions underline its role in polysaccharide synthesis and degradation within plant tissues.
Galacturonic acid exhibits several biological activities:
Additionally, it has been implicated in various health benefits such as improving gut health through its role as a prebiotic.
Galacturonic acid can be synthesized through several methods:
These methods provide avenues for both laboratory synthesis and industrial production.
Galacturonic acid has diverse applications:
Its versatility makes it an important compound across multiple sectors.
Research into the interactions of galacturonic acid with other compounds has revealed several key findings:
These interactions highlight its potential benefits for health and nutrition.
Several compounds share structural similarities with sodium (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate. Here are some notable examples:
Compound Name | IUPAC Name | CAS Number |
---|---|---|
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | 15792-50-4 |
Aldehydo-D-galacturonate | Aldehydo-D-galacturonate | 685-73-4 |
D-galactose | D-galactose | 59-23-4 |
D-glucuronic acid | D-glucuronic acid | 576-26-1 |
Sodium (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is unique due to its specific stereochemistry and functional groups that allow it to participate actively in both structural and metabolic roles within living organisms. Its presence as a component of pectin differentiates it from other sugars like D-galactose or D-glucuronic acid that do not share this specific function.